N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(N-(pyridin-2-ylmethyl)sulfamoyl)benzamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that features a thiadiazole ring, a pyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction using pyridine-2-carboxaldehyde.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-aminobenzoyl chloride with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridine-2-carboxaldehyde in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide
- **N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-3-yl)methyl]sulfamoyl}benzamide
- **N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-4-yl)methyl]sulfamoyl}benzamide
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{[(pyridin-2-yl)methyl]sulfamoyl}benzamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical properties compared to its analogs
Properties
Molecular Formula |
C16H15N5O3S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(pyridin-2-ylmethylsulfamoyl)benzamide |
InChI |
InChI=1S/C16H15N5O3S2/c1-11-20-21-16(25-11)19-15(22)12-5-7-14(8-6-12)26(23,24)18-10-13-4-2-3-9-17-13/h2-9,18H,10H2,1H3,(H,19,21,22) |
InChI Key |
LOLPYGDCYLPGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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